1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)-
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Overview
Description
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)- is a complex organic compound with a unique structure that includes a dioxanone ring, a tert-butyl group, and a long hydroxyimino-substituted alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxanone ring, the introduction of the tert-butyl group, and the attachment of the hydroxyimino-substituted alkyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: A compound with distinct chemical properties and applications.
Uniqueness
1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)- stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C27H51NO4 |
---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(2S,5S,6S)-2-tert-butyl-5-hexyl-6-[(2Z)-2-hydroxyiminotridecyl]-1,3-dioxan-4-one |
InChI |
InChI=1S/C27H51NO4/c1-6-8-10-12-13-14-15-16-17-19-22(28-30)21-24-23(20-18-11-9-7-2)25(29)32-26(31-24)27(3,4)5/h23-24,26,30H,6-21H2,1-5H3/b28-22-/t23-,24-,26-/m0/s1 |
InChI Key |
QJTYGGAKCOWIEK-BRSMYMDISA-N |
Isomeric SMILES |
CCCCCCCCCCC/C(=N/O)/C[C@H]1[C@@H](C(=O)O[C@H](O1)C(C)(C)C)CCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=NO)CC1C(C(=O)OC(O1)C(C)(C)C)CCCCCC |
Origin of Product |
United States |
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